![molecular formula C11H11N3S2 B12445258 1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea](/img/structure/B12445258.png)
1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea
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Overview
Description
1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Another thiazole derivative with similar biological activities.
1-{(Aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols: Compounds with comparable antimicrobial properties.
Uniqueness
1-(5-Methyl-1,3-thiazol-2-yl)-3-phenylthiourea is unique due to its specific structural features and the presence of both thiazole and thiourea moieties. These structural elements contribute to its diverse biological activities and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H11N3S2 |
---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C11H11N3S2/c1-8-7-12-11(16-8)14-10(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
DKJOINBAAIZKSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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